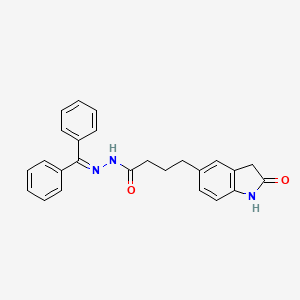
N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide, commonly known as JNJ-42756493, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Mécanisme D'action
MDM2 is an E3 ubiquitin ligase that plays a crucial role in regulating the activity of p53, a tumor suppressor protein. In normal cells, MDM2 binds to p53 and targets it for degradation by the proteasome. However, in cancer cells, the interaction between MDM2 and p53 is often increased, leading to the degradation of p53 and the loss of its tumor suppressor function. JNJ-42756493 inhibits the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
JNJ-42756493 has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, JNJ-42756493 has been shown to have minimal toxicity in normal cells, indicating a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of JNJ-42756493 is its potent anti-tumor activity in preclinical models of cancer. This makes it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of JNJ-42756493 is its low solubility, which can make it difficult to formulate for clinical use.
Orientations Futures
There are several future directions for the development of JNJ-42756493. One of the areas of interest is the identification of biomarkers that can predict response to JNJ-42756493. This can help to identify patients who are most likely to benefit from treatment with JNJ-42756493. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of JNJ-42756493. Finally, the development of more potent and soluble analogs of JNJ-42756493 is also an area of active research.
Méthodes De Synthèse
The synthesis of JNJ-42756493 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-oxo-1,3-dihydroindole-5-carboxylic acid with 4-aminobutan-1-amine to form an intermediate. This intermediate is then reacted with benzhydryl chloride to form the final product, JNJ-42756493.
Applications De Recherche Scientifique
JNJ-42756493 has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. JNJ-42756493 works by inhibiting the interaction between MDM2 and p53, which leads to the stabilization and activation of p53. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c29-23(13-7-8-18-14-15-22-21(16-18)17-24(30)26-22)27-28-25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,14-16H,7-8,13,17H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWMTXYFYHDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCCC(=O)NN=C(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

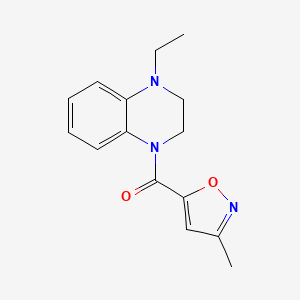
![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)
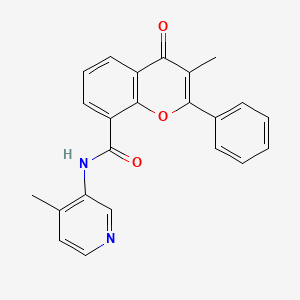
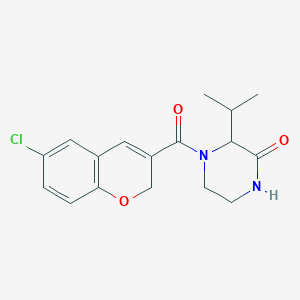
![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)
![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)
![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)
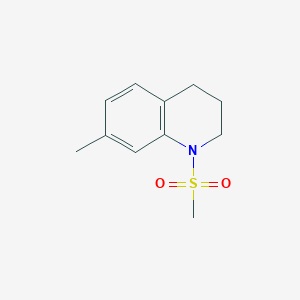
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)

![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)